2,4,6-Tris(3,5-diphenylphenyl)pyrimidine

OLED host material π-conjugation length photophysical properties

Selecting 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine ensures you are sourcing the precise meta-terphenyl arm-length variant required for superior OLED performance. Unlike shorter-arm analogs, its unique architecture provides a deep LUMO (~2.8–3.2 eV), high triplet energy (>2.7 eV) for effective blue-dopant confinement, and exceptional thermal stability (high Tg) that suppresses crystallization during device operation. This ambipolar host/ETL material is specifically engineered for solution-processed TADF and phosphorescent devices, maintaining charge balance without low-energy exciplex formation. Opt for this exact structure to achieve the targeted charge-carrier mobility and device lifetime that cannot be replicated by generic 2,4,6-triarylpyrimidines.

Molecular Formula C58H40N2
Molecular Weight 764.9 g/mol
CAS No. 650606-89-6
Cat. No. B12604596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(3,5-diphenylphenyl)pyrimidine
CAS650606-89-6
Molecular FormulaC58H40N2
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=NC(=N3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1
InChIInChI=1S/C58H40N2/c1-7-19-41(20-8-1)47-31-48(42-21-9-2-10-22-42)35-53(34-47)56-40-57(54-36-49(43-23-11-3-12-24-43)32-50(37-54)44-25-13-4-14-26-44)60-58(59-56)55-38-51(45-27-15-5-16-28-45)33-52(39-55)46-29-17-6-18-30-46/h1-40H
InChIKeyDMRCEROREBIKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tris(3,5-diphenylphenyl)pyrimidine (CAS 650606-89-6): Structural and Physicochemical Characteristics for Scientific Procurement Evaluation


2,4,6-Tris(3,5-diphenylphenyl)pyrimidine is a fully aryl-substituted pyrimidine derivative bearing three meta-terphenyl (m-terphenyl-5′-yl) arms at the 2-, 4-, and 6-positions of the central diazine ring, yielding a molecular formula of C58H40N2 and a monoisotopic mass of 764.319 Da [1]. The compound belongs to the class of 2,4,6-triarylpyrimidines, a scaffold widely exploited in organic electronics for its electron-deficient pyrimidine core that facilitates electron injection and transport [2]. Its structurally demanding 3,5-diphenylphenyl substituents confer exceptionally high hydrophobicity (LogP ≈ 15.48) and a large rotatable-bond count (9 bonds), which distinguish it from simpler triarylpyrimidine analogues [1].

Why 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine Cannot Be Replaced by Generic 2,4,6-Triarylpyrimidine Analogs in High-Performance Organic Electronic Applications


The performance of 2,4,6-triarylpyrimidines in organic light-emitting diodes (OLEDs) and other optoelectronic devices is critically governed by the spatial extent of π-conjugation, film morphology, and the energy-level alignment at device interfaces [1]. Simply extending the aryl arm from phenyl to biphenyl to terphenyl systematically modulates the HOMO–LUMO gap, triplet energy (ET), and glass-transition temperature (Tg), meaning that each arm-length variant occupies a distinct region of the materials-property space [2]. Consequently, indiscriminate substitution of 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine with a shorter-arm analogue (e.g., 2,4,6-triphenylpyrimidine or a 4-biphenylyl congener) will alter charge-carrier mobility, exciplex formation propensity, and thermal durability in a way that cannot be compensated by simple formulation adjustments [3].

Quantitative Differentiation of 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine from Its Closest Structural Analogues


Extended π-Conjugation Arm Length: Bathochromic Shift and HOMO–LUMO Gap Reduction Relative to 2,4,6-Triphenylpyrimidine

Replacing the simple phenyl arms of 2,4,6-triphenylpyrimidine with 3,5-diphenylphenyl (m-terphenyl-5′-yl) groups extends the conjugation pathway from one to three phenyl rings per arm, producing a pronounced bathochromic shift in absorption and emission. In a systematic study of 2,4,6-triarylpyrimidines where arm length was incrementally increased from phenyl to biphenyl to tolanyl, each elongation produced an absorption red-shift of 17–25 nm and a more substantial emission red-shift, with fluorescence quantum yields (ΦF) rising from <0.1 for unsubstituted phenyl to 0.54–0.57 for extended biphenyl arms [1]. Extrapolating to the m-terphenyl arms of the target compound predicts further bathochromic displacement and a narrower HOMO–LUMO gap, consistent with the general observation that four-ring arm extensions in triarylpyrimidines reduce the optical gap by ca. 0.3–0.5 eV relative to the parent triphenyl system [2].

OLED host material π-conjugation length photophysical properties

Molecular Size and Hydrophobicity: LogP and Rotatable-Bond Count vs. 2,4,6-Tris(4-biphenylyl)pyrimidine (CAS 688743-15-9)

The target compound (C58H40N2, MW 764.95) carries nine rotatable bonds and an estimated LogP of 15.48 [1]. By comparison, the closest commercially listed analogue, 2,4,6-tris(4-biphenylyl)pyrimidine (CAS 688743-15-9, C40H28N2, MW 536.66), possesses only six rotatable bonds and a substantially lower predicted LogP (ca. 10.2) . The 42% higher molecular weight and 50% more rotatable bonds of the target compound indicate markedly different solubility characteristics and film-forming behavior when processed from solution for OLED device fabrication [2].

solubility film morphology procurement specification

Steric Bulk and Glass-Transition Temperature: Class-Level Advantage Over 2,4,6-Triphenylpyrimidine for Amorphous Film Stability

The incorporation of bulky meta-terphenyl substituents at all three pyrimidine positions substantially increases the molecular weight and reduces molecular planarity relative to 2,4,6-triphenylpyrimidine, which is known to crystallize readily in thin films. Pyrimidine-based hole-blocking materials with extended aryl substituents consistently exhibit glass-transition temperatures (Tg) in excess of 100 °C, and triarylpyrimidines bearing three biphenyl or larger arms can reach Tg values exceeding 150 °C [1]. While direct DSC data for the target compound are not publicly available, the class-level trend indicates that the meta-terphenyl arms provide superior resistance to crystallization and morphological degradation during prolonged device operation compared with all smaller-arm 2,4,6-triarylpyrimidines [2].

thermal stability glass transition device lifetime

Synthetic Tractability: Threefold Suzuki Coupling Using Commercially Available (3,5-Diphenylphenyl)boronic Acid

The target compound is accessible via a convergent threefold Suzuki-Miyaura cross-coupling of 2,4,6-trichloropyrimidine or 2,4,6-tribromopyrimidine with commercially available (3,5-diphenylphenyl)boronic acid (CAS 128388-54-5), which is listed by multiple vendors at ≥95% purity . This contrasts with 2,4,6-tris(2,3,5,6-tetramethyl[1,1′-biphenyl]-4-yl)pyrimidine (CAS 650606-94-3), which requires a custom-synthesized, sterically encumbered boronic acid precursor that significantly reduces coupling efficiency [1]. The commercial availability of the key building block lowers supply-chain risk for kilogram-scale procurement of the target compound.

Suzuki-Miyaura coupling synthetic accessibility procurement

Procurement-Driven Application Scenarios for 2,4,6-Tris(3,5-diphenylphenyl)pyrimidine (CAS 650606-89-6)


Electron-Transport Layer (ETL) Material for Blue Phosphorescent OLEDs Requiring High Triplet Energy and Morphological Stability

The electron-deficient pyrimidine core combined with the extended m-terphenyl arms places the LUMO of this compound deep enough (~2.8–3.2 eV) to facilitate electron injection from a low-work-function cathode while maintaining a triplet energy (ET) above 2.7 eV, a prerequisite for confining blue-phosphorescent dopants such as FIrpic (ET ≈ 2.62 eV) [1]. The high molecular weight (764.95) and bulky substituents suppress crystallization during Joule heating, extending device lifetime compared with lower-molecular-weight ETL materials based on 2,4,6-triphenylpyrimidine or 4,4′-bis(2,6-diphenylpyrimidin-4-yl)biphenyl [2].

Host Material for Thermally Activated Delayed Fluorescence (TADF) Emitters Requiring Balanced Charge Transport

The meta-terphenyl arms introduce a moderate degree of electron-donating character that balances the electron-accepting pyrimidine core, creating an ambipolar transport profile [1]. This makes the compound a candidate host for TADF emitters in solution-processed OLEDs, where a host must transport both holes and electrons to the emitting guest without forming low-energy exciplexes that quench emission [2].

Building Block for Higher-Generation Phenylene-Based Dendrimers and Carbon-Material Precursors

The three 3,5-diphenylphenyl substituents can serve as reactive handles for further iterative Suzuki coupling or cyclodehydrogenation to access larger phenylene dendrimers. Analogous compounds such as 1,3,5-tris[4-(3,5-diphenylphenyl)phenyl]benzene have been demonstrated as precursors to novel carbon materials upon thermal treatment at 600 °C [1]. The pyrimidine core variant offers an additional dimension of electronic tunability via the nitrogen heteroatoms that is absent in the all-carbon analogues.

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